2-METHOXYQUINOLIN-6-OL
Description
Historical Context of Quinoline (B57606) Chemistry in Research
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgrsc.org Initially named "leukol" (white oil), its name was later derived from "quinine," a well-known antimalarial alkaloid found in the bark of the cinchona tree. wikipedia.orgnumberanalytics.com In 1842, French chemist Charles Gerhardt obtained a related compound by distilling quinine (B1679958) with potassium hydroxide, which he named "Chinoilin" or "Chinolein." wikipedia.org It was later recognized that these were, in fact, the same compound. wikipedia.org
The connection to quinine, a vital drug for centuries, deeply rooted the significance of quinoline in pharmaceutical research. numberanalytics.comnih.gov This early association spurred extensive investigation into quinoline and its derivatives, leading to the development of numerous synthetic methodologies, such as the Skraup synthesis, which was the first laboratory-scale synthesis of unsubstituted quinoline. rsc.org Over the past two centuries, the study of quinoline alkaloids has led to the discovery of over 200 biologically active compounds, including the notable anticancer agent camptothecin. wikipedia.orgnih.gov
Importance of Methoxy (B1213986) and Hydroxyl Substituted Quinoline Derivatives in Modern Chemical Research
The addition of methoxy (-OCH3) and hydroxyl (-OH) functional groups to the quinoline scaffold significantly influences its chemical and biological properties, making these derivatives a major focus of modern chemical research. orientjchem.org These substituents can alter the electron distribution within the quinoline ring system, affecting its reactivity, and can participate in hydrogen bonding, which is crucial for interactions with biological targets. mdpi.com
Methoxy-substituted quinolines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. medchemexpress.comsmolecule.com For instance, the presence of a methoxy group at certain positions on the quinoline ring has been shown to enhance antitumor activity. orientjchem.org Furthermore, 6-methoxyquinoline (B18371) has been used as a building block for synthesizing other pharmaceutically relevant compounds and as a fluorescent probe in biochemical research. medchemexpress.com
Hydroxyl-substituted quinolines , particularly 8-hydroxyquinoline (B1678124) and its derivatives, are well-known for their ability to chelate metal ions. scispace.comrroij.comresearchgate.net This property is the basis for their application as antibacterial, antifungal, and neuroprotective agents. scispace.comrroij.com The chelation of metal ions like zinc, copper, and iron is a key strategy in targeting diseases such as Alzheimer's, where these metals are implicated in the aggregation of amyloid plaques. scispace.comrroij.com The introduction of a hydroxyl group can also influence the compound's bioavailability and cytotoxicity. mdpi.com
The strategic placement of both methoxy and hydroxyl groups on the quinoline core allows for fine-tuning of the molecule's properties, leading to the development of compounds with enhanced efficacy and specificity for various research applications.
Structural Elucidation and Naming Conventions for 2-METHOXYQUINOLIN-6-OL
Structural Elucidation:
The structure of this compound is defined by a quinoline core with a methoxy group (-OCH3) attached at the 2-position and a hydroxyl group (-OH) at the 6-position of the bicyclic ring system. The numbering of the quinoline ring starts from the nitrogen atom as position 1 and proceeds around the pyridine (B92270) ring first, then continues to the benzene (B151609) ring.
Naming Conventions:
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name clearly indicates the parent heterocycle (quinoline) and the identity and location of its substituents.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 623147-03-5 |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| SMILES | COc1ccc2c(n1)ccc(c2)O |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
InChI Key |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyquinolin 6 Ol and Its Analogues
Direct Synthesis Strategies for 2-METHOXYQUINOLIN-6-OL
Direct and specific synthetic procedures for this compound are not prominently reported in scientific literature. However, the synthesis of this compound can be conceptually approached through the established methods for quinoline (B57606) synthesis, utilizing appropriately substituted precursors. For instance, a plausible retrosynthetic analysis would suggest employing a substituted aniline (B41778) and a three-carbon synthon in a reaction such as the Skraup or Doebner-von Miller synthesis. The challenge lies in the availability and reactivity of the starting materials bearing the requisite methoxy (B1213986) and hydroxyl functionalities at the correct positions, which may require protecting group strategies to prevent unwanted side reactions.
Classical and Modern Approaches to Quinoline Core Functionalization
The functionalization of the quinoline core is a mature field of study, with a rich history of named reactions and a continuous drive towards the development of more efficient and versatile modern techniques.
Classical condensation reactions represent the foundation of quinoline synthesis, with several named reactions still being widely used today. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoesters under acidic conditions.
Some of the most notable classical condensation reactions for quinoline synthesis include:
Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. acs.org
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst to react with anilines. acs.org
Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines. acs.org
Conrad-Limpach Synthesis: In this reaction, anilines are condensed with β-ketoesters. Depending on the reaction temperature, either 4-hydroxyquinolines (lower temperature) or 2-hydroxyquinolines (higher temperature, Knorr variation) can be obtained. researchgate.net
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. acs.orgacs.org It is a versatile method for producing a variety of substituted quinolines. dicp.ac.cnnih.gov
These classical methods, while foundational, often require harsh reaction conditions and can suffer from low yields and lack of regioselectivity.
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the basic quinoline skeleton. acs.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | A more versatile modification of the Skraup synthesis. acs.org |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. acs.org |
| Conrad-Limpach | Aniline, β-Ketoester | Temperature-dependent regioselectivity for 2- or 4-hydroxyquinolines. researchgate.net |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Versatile method for substituted quinolines. acs.orgacs.org |
Cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions, offer a powerful and convergent approach to the synthesis of quinoline derivatives, often with high stereoselectivity. The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent example in this category.
The Povarov reaction typically involves the reaction of an N-arylimine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene or alkyne to form tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinoline. acs.orgrsc.org This reaction can be catalyzed by Lewis acids or Brønsted acids. researchgate.net Variations of the Povarov reaction have been developed, including multicomponent versions that enhance molecular diversity. acs.org
Recent advancements in this area include:
Iodine-mediated Povarov-type reactions: Molecular iodine has been used to mediate a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines.
Photocatalytic Povarov reactions: Visible-light photocatalysis has been employed for the synthesis of quinolines via a Povarov reaction followed by an oxidant-free dehydrogenation, aligning with green chemistry principles. nih.gov
Inverse-electron-demand aza-Diels-Alder reactions: These reactions have been utilized to synthesize various quinoline scaffolds, including 3-aroyl quinolines. acs.org
| Cycloaddition Approach | Reactants | Key Features |
| Povarov Reaction | N-Arylimine, Alkene/Alkyne | Aza-Diels-Alder reaction forming tetrahydroquinolines. acs.orgrsc.org |
| Iodine-Mediated Cycloaddition | Methyl Ketone, Arylamine, Styrene | Direct synthesis of substituted quinolines. |
| Photocatalytic Povarov Reaction | N-Alkyl Anilines or Anilines/Aldehydes | Oxidant-free synthesis of quinolines. nih.gov |
| Inverse-Electron-Demand Aza-Diels-Alder | Aza-o-quinone methides, Enaminones | Synthesis of 3-aroyl quinolines. acs.org |
Modern synthetic organic chemistry has seen a surge in the development of radical and transition metal-catalyzed reactions for the construction of heterocyclic systems, and quinoline synthesis is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical methods.
Radical Reactions: Radical-promoted cyclizations of arylamine precursors provide an alternative route to quinolines. For instance, N-bromosuccinimide (NBS) can mediate a radical reaction of propenoates to form 3-substituted quinolines under visible light. acs.org Another approach involves the metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source, which proceeds through the cyclization of an iminyl radical. rsc.org
Transition Metal-Catalyzed Reactions: A wide range of transition metals, including palladium, copper, gold, cobalt, and iron, have been employed to catalyze the synthesis of quinolines through various mechanisms, such as C-H activation, cross-coupling, and annulation reactions. acs.orgnih.gov
Palladium-catalyzed synthesis: Palladium catalysts are widely used for the synthesis of quinolones and quinolines through reactions like the aerobic oxidative aromatization of aliphatic alcohols and anilines, and the annulation of o-alkenylanilines and alkynes. dicp.ac.cnrsc.org
Copper-catalyzed synthesis: Copper catalysts have been utilized in domino reactions of enaminones and 2-halobenzaldehydes, as well as in the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netresearchgate.net
Gold-catalyzed synthesis: Gold catalysts have shown efficacy in the [4+2] annulation between arylynes and nitrones, proceeding via gold acetylide intermediates. researchgate.netresearchgate.net
Cobalt-catalyzed synthesis: Cobalt catalysts have been used for the C-H activation and cyclization of anilines with alkynes, where DMSO can serve as a C1 building block.
Iron-catalyzed synthesis: Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have been developed.
These modern methods provide powerful tools for accessing a diverse range of functionalized quinoline derivatives that may be difficult to obtain through classical approaches.
Green Chemistry Principles in the Synthesis of Quinoline Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more environmentally benign and sustainable processes. nih.gov Key areas of focus include the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems. acs.orgacs.org
Green Solvents: Water and ionic liquids have emerged as promising green solvents for quinoline synthesis. researchgate.netmdpi.com "On-water" synthesis has been shown to be effective for the preparation of 2-substituted quinolines from 2-aminochalcones. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound assistance have been successfully employed to accelerate quinoline synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govnih.gov Microwave-assisted Friedländer and Skraup reactions have been reported to be highly efficient. nih.govnih.gov
Catalyst-Free and Recyclable Catalysts: Efforts have been made to develop catalyst-free synthesis methods, such as the three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) under microwave irradiation. researchgate.net Additionally, the use of recyclable catalysts like indium (III) chloride and FeCl3·6H2O in water offers a more sustainable approach. acs.orgacs.org
Atom Economy: One-pot and multicomponent reactions are being designed to improve atom economy by minimizing the number of synthetic steps and waste generation. nih.gov
The adoption of these green chemistry principles is crucial for the future of quinoline synthesis, aiming for processes that are not only efficient but also environmentally responsible.
Stereoselective Synthesis of Advanced Quinoline Scaffolds
The development of stereoselective methods for the synthesis of quinoline derivatives is of paramount importance, as the biological activity of many quinoline-based compounds is highly dependent on their stereochemistry. Chiral quinoline scaffolds, particularly tetrahydroquinolines, are prevalent in numerous natural products and pharmaceuticals.
Key strategies for the stereoselective synthesis of quinolines include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a well-established method, often employing transition metal catalysts with chiral ligands. acs.org Iridium-catalyzed asymmetric partial hydrogenation has been used to access enantioenriched 1,4-dihydroquinolines. acs.org
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, have been used to catalyze asymmetric tandem reactions to produce substituted tetrahydroquinolines with high enantioselectivities. Organocatalytic Michael/aza-Henry tandem reactions have also been developed for this purpose.
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as titanium (IV) complexes, have been used to promote asymmetric inverse-electron-demand Diels-Alder reactions for the synthesis of asymmetric tetrahydroquinoline derivatives. acs.org
Biomimetic Reduction: Biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model has been developed to provide chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess. acs.org
Synthesis of Axially Chiral Quinolines: The enantioselective synthesis of atropisomeric biaryls containing a quinoline moiety has been achieved through photoredox Minisci-type addition reactions catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.orgrsc.org
These advanced stereoselective methodologies provide access to a wide range of enantiomerically enriched quinoline scaffolds, which are crucial for the development of new chiral drugs and materials.
Radiosynthetic Labeling Strategies for Quinoline-Based Probes (e.g., C-11 and F-18)
The development of quinoline-based probes for positron emission tomography (PET) imaging necessitates the incorporation of short-lived positron-emitting radionuclides, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). The short half-lives of these isotopes demand rapid and efficient radiolabeling methods. Strategies for labeling the quinoline scaffold are diverse, often requiring multi-step syntheses and specialized automated modules to handle the high levels of radioactivity and ensure reproducible production.
The choice between ¹¹C and ¹⁸F is often dictated by the biological process being studied. The shorter half-life of ¹¹C is suitable for imaging rapid biological processes and allows for multiple PET scans in a single day. Conversely, the longer half-life of ¹⁸F is advantageous for studies of slower biological phenomena and for centralized production and distribution to satellite imaging centers.
Carbon-11 Labeling Strategies
Carbon-11 is typically produced as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane via nuclear reactions in a cyclotron. These primary products are then converted into versatile labeling precursors such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). These precursors are highly reactive electrophiles used to introduce a ¹¹C-methyl group onto a precursor molecule.
For quinoline-based structures analogous to this compound, ¹¹C-methylation is a common strategy. This typically involves the O-methylation of a hydroxyl group or N-methylation of an amine. In the context of this compound, a logical precursor for ¹¹C-labeling of the methoxy group would be the corresponding desmethylated compound, quinoline-2,6-diol. The hydroxyl group at the 2-position could be selectively methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a suitable base.
General reaction for ¹¹C-methylation: Precursor-OH + [¹¹C]CH₃I/ [¹¹C]CH₃OTf --(Base)--> Precursor-O-[¹¹C]CH₃
Key considerations for ¹¹C-labeling include the need for rapid synthesis and purification due to the short half-life. Automated synthesis modules are often employed to handle the precise and timely execution of these multi-step procedures.
Fluorine-18 Labeling Strategies
Fluorine-18 is typically produced as [¹⁸F]fluoride ion from the proton bombardment of ¹⁸O-enriched water. The introduction of ¹⁸F into aromatic systems like the quinoline ring can be achieved through either nucleophilic or electrophilic substitution reactions.
Nucleophilic aromatic substitution (SₙAr) is the more common method for ¹⁸F-labeling. This requires an electron-deficient aromatic ring and a good leaving group (e.g., nitro, trimethylammonium, or halo group) at the position of substitution. For a quinoline structure, a precursor with a suitable leaving group at the desired labeling position would be synthesized. The reaction is typically carried out at high temperatures in an aprotic solvent with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate.
For analogues of this compound, a common strategy involves the introduction of a fluoroalkyl group, such as a fluoroethyl group, onto a hydroxyl or amino functionality. This is a two-step process where a precursor is first derivatized with a bifunctional linker containing a leaving group (e.g., tosyloxyethyl), followed by nucleophilic substitution with [¹⁸F]fluoride.
An example of a two-step nucleophilic fluorination is the synthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), which involves the reaction of a tosyloxyethyl precursor with [¹⁸F]fluoride. nih.gov This strategy could be adapted for the 6-hydroxy position of a quinoline precursor.
Electrophilic fluorination, using reagents like [¹⁸F]F₂, is less common due to the lower specific activity of the resulting products and the harsh reaction conditions. However, it has been used for the synthesis of some radiotracers, such as 6-L-[¹⁸F]fluoro-m-tyrosine. mdpi.com
The development of copper-mediated radiofluorination has provided a milder method for labeling electron-rich aromatic systems, which could be applicable to certain quinoline precursors. mdpi.com
Below is a table summarizing key aspects of radiosynthetic strategies for quinoline-based probes.
| Radionuclide | Common Precursors | Labeling Reaction | Key Considerations |
| Carbon-11 | [¹¹C]CH₃I, [¹¹C]CH₃OTf | O-, N-, or S-methylation | Rapid synthesis and purification required; high specific activity. |
| Fluorine-18 | [¹⁸F]Fluoride | Nucleophilic Aromatic Substitution (SₙAr) | Requires activated aromatic ring and good leaving group; longer half-life allows for more complex syntheses and distribution. |
| Fluorine-18 | [¹⁸F]Fluoride | Two-step fluoroalkylation | Useful for introducing fluoroalkyl chains onto hydroxyl or amino groups. nih.gov |
| Fluorine-18 | [¹⁸F]F₂ | Electrophilic Fluorination | Lower specific activity; harsh reaction conditions. mdpi.com |
The following table details research findings on the radiosynthesis of quinoline analogues and related structures.
| Tracer/Analogue | Radionuclide | Precursor | Method | Radiochemical Yield (RCY) | Reference |
| 2-oxoquinoline derivatives | ¹¹C and ¹⁸F | Not specified in abstract | Not specified in abstract | Not specified in abstract | nih.gov |
| 6-L-[¹⁸F]Fluoro-m-tyrosine | ¹⁸F | Bpin-substituted chiral Ni complex | Cu-mediated radiofluorination | 20.0 ± 3.0% | mdpi.com |
| [¹⁸F]FE-DPN | ¹⁸F | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine | Nucleophilic fluorination and deprotection | 44.5 ± 10.6% | nih.gov |
Derivatives and Structural Modifications of 2 Methoxyquinolin 6 Ol
Schiff Base Derivatives Incorporating the Quinoline (B57606) Moiety
Schiff bases, characterized by the azomethine (-N=CH-) group, are a versatile class of organic compounds with a wide range of biological activities. researchgate.netresearchgate.netresearchgate.netyoutube.com The formation of Schiff bases involving the 6-methoxyquinoline (B18371) moiety has been reported, typically through the condensation of an amino-substituted quinoline with an aldehyde or ketone. While direct synthesis from 2-methoxyquinolin-6-ol is not extensively documented, related structures provide insight into the synthetic pathways and properties of these derivatives.
For instance, a Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol was synthesized by the condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol. neliti.com This reaction highlights the reactivity of a formyl group on the quinoline ring system. Similarly, the synthesis of a Schiff base ligand, (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol, was achieved through the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. niscpr.res.in
The general synthetic route to quinoline-based Schiff bases involves refluxing equimolar amounts of the corresponding aminoquinoline and an aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid. ijisrt.comnih.gov The resulting Schiff bases can act as ligands to form metal complexes, which have been shown to exhibit enhanced antimicrobial activities compared to the free ligands. researchgate.netijisrt.com The coordination of the metal ion typically occurs through the azomethine nitrogen and a nearby hydroxyl or other donor group. ijisrt.com
The biological significance of these Schiff base derivatives is noteworthy. They have been investigated for their antimicrobial, antifungal, anticancer, and antiviral properties. researchgate.netresearchgate.netresearchgate.netyoutube.com The imine group is often crucial for their biological activity. researchgate.net
Table 1: Examples of Schiff Bases Derived from 6-Methoxyquinoline Precursors
| Starting Quinoline Derivative | Reactant | Resulting Schiff Base Structure (General) | Reference |
| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-aminophenol | 3-[(2-Hydroxyphenylimino)-methyl]-6-methoxy-quinolin-2-ol | neliti.com |
| 3-aminoquinoline | 4-hydroxy-3,5-dimethoxybenzaldehyde | (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol | niscpr.res.in |
Aryl and Heteroaryl Substituted Quinoline Analogues
The introduction of aryl and heteroaryl substituents onto the quinoline core can significantly influence the molecule's biological and photophysical properties. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds and are widely used to synthesize aryl-substituted heterocycles. youtube.comrsc.orgwikipedia.orgmdpi.commdpi.com
A series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potential P-glycoprotein inhibitors. nih.govnih.govresearchgate.net The synthesis of these compounds was achieved through a one-step Doebner reaction, where a substituted benzaldehyde, pyruvic acid, and p-anisidine were refluxed in ethanol to yield 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov Subsequent reduction of the carboxylic acid group can provide further derivatives. nih.gov
The rationale for introducing aryl substituents is often to enhance interactions with biological targets or to modulate the electronic properties of the quinoline system. nih.gov For example, in the context of P-glycoprotein inhibitors, the aryl group can play a key role in the binding of the molecule to the efflux pump. nih.gov
While the direct arylation of this compound is not explicitly detailed in the provided literature, the synthesis of 2-aryl-4-methoxyquinolines from 2-aryl-2,3-dihydroquinolin-4(1H)-ones via oxidative aromatization has been described. nih.gov This suggests that the quinoline ring system is amenable to the introduction of aryl groups at various positions. The choice of synthetic strategy would depend on the desired position of the aryl substituent and the availability of suitable starting materials.
Table 2: Synthetic Approaches for Aryl-Substituted 6-Methoxyquinolines
| Synthetic Method | Starting Materials | Product Type | Reference |
| Doebner Reaction | Substituted benzaldehyde, pyruvic acid, p-anisidine | 6-methoxy-2-arylquinoline-4-carboxylic acid | nih.gov |
| Oxidative Aromatization | 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | 2-aryl-6,8-dibromo-4-methoxyquinolines | nih.gov |
Structural Variation at the Methoxy (B1213986) and Hydroxyl Positions
The methoxy and hydroxyl groups of this compound are key functional groups that can be readily modified to produce a variety of derivatives with altered physicochemical and biological properties. Variations at these positions can impact factors such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence the molecule's interaction with biological targets.
Alkylation or acylation of the hydroxyl group at the 6-position can yield ethers and esters, respectively. These modifications can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. For example, a study on N-acyl derivatives of 2-methyl-4-mercaptoquinoline found that the nature of the substituent at the 6-position influenced the compound's hepatoprotective and antioxidant effects, with an ethoxy group potentiating activity. nih.gov This suggests that even a small change from a methoxy to an ethoxy group can have a significant biological impact.
Similarly, the methoxy group at the 2-position can be a target for modification. Demethylation would yield the corresponding 2-hydroxyquinoline (quinolin-2-one), a common scaffold in its own right. The synthesis of ester and amide isosteres of tetrahydroisoquinoline derivatives has been explored to deepen the understanding of structure-activity relationships for P-glycoprotein modulators. nih.gov This highlights the strategy of replacing esters with more stable amides to improve pharmacokinetic properties.
While specific examples of extensive modifications at the methoxy and hydroxyl positions of this compound are not prevalent in the provided search results, the general principles of functional group manipulation in organic chemistry suggest that a wide array of derivatives could be synthesized.
Development of Hybrid Quinoline Architectures
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. researchgate.netnih.govmdpi.comnih.gov The 6-methoxyquinoline scaffold has been incorporated into such hybrid architectures.
A notable example is the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids. mdpi.com In this work, the 6-methoxyquinolin-8-amine pharmacophore, present in antimalarial drugs like primaquine, was linked to a tetrazole ring via different linkers. mdpi.com The study found that the nature of the linker and the substituents on the tetrazole moiety significantly influenced the antiplasmodial activity and cytotoxicity of the hybrid compounds. mdpi.com
The general concept of hybrid molecule design is to combine the beneficial properties of different molecular entities. researchgate.netnih.govmdpi.com For instance, the quinoline moiety might provide a core structure for intercalation with DNA or inhibition of a specific enzyme, while the linked pharmacophore could introduce an additional mode of action or improve the pharmacokinetic profile of the molecule. The synthesis of such hybrids often involves multi-step reaction sequences to build the linker and attach the different pharmacophoric units. mdpi.com
The development of hybrid molecules containing the this compound core could involve linking it to other biologically active scaffolds such as naphthoquinones, coumarins, or other heterocyclic systems. mdpi.commdpi.com The choice of the linked pharmacophore would be guided by the desired biological target and the intended therapeutic application.
Impact of Substituent Patterns on Chemical Reactivity and Interactions
The introduction of different substituents at various positions on the this compound ring system can have a profound impact on its chemical reactivity and biological interactions. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution within the quinoline ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. mdpi.comresearchgate.netresearchgate.net
For instance, electron-withdrawing groups would generally make the quinoline ring more electron-deficient and potentially more reactive towards nucleophiles. Conversely, electron-donating groups would increase the electron density, which could enhance the reactivity towards electrophiles. These electronic effects also influence the pKa of the quinoline nitrogen, which can be important for interactions with biological targets. mdpi.com
The position of the substituent is also critical. A substituent at a particular position might sterically hinder or facilitate a reaction at a nearby functional group. Furthermore, the position of a substituent will have a differential effect on the electron density at various points in the ring system.
From a biological perspective, substituent patterns are key determinants of a molecule's activity. Substituents can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. mdpi.comresearchgate.net They can also introduce new points of interaction, such as hydrogen bond donors or acceptors, which can enhance binding to a biological target. Structure-activity relationship (SAR) studies, where the effect of different substituents on biological activity is systematically investigated, are a cornerstone of drug discovery. For example, in a series of quinoline-2-carboxamides, the nature of the N-substituent was found to influence the photosystem II (PET) inhibiting activity. mdpi.com
Advanced Characterization Techniques in Quinoline Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms and functional groups within 2-methoxyquinolin-6-ol.
While specific spectral data for this compound is not publicly available in extensive databases, the expected spectroscopic characteristics can be inferred from the analysis of closely related quinoline (B57606) derivatives. For instance, the ¹H NMR spectrum of a similar compound, 6-methoxyquinoline (B18371), has been documented. nist.govchemicalbook.com In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy (B1213986) group protons, and a signal for the hydroxyl proton. The precise chemical shifts and coupling constants would be crucial for confirming the substitution pattern. Similarly, ¹³C NMR would provide key information on the carbon framework.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C-O stretching of the methoxy group and the phenol, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations. The NIST WebBook provides gas-phase IR spectral data for 6-methoxyquinoline, which can serve as a reference for identifying the quinoline core vibrations. nist.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound would likely display absorption bands corresponding to the π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents. Studies on other quinoline derivatives have utilized UV-Vis spectroscopy to monitor reactions and determine concentrations. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Signals for aromatic protons, a singlet for -OCH₃ protons, a signal for the -OH proton. |
| ¹³C NMR | Resonances for all carbon atoms, including those of the quinoline ring and the methoxy group. |
| IR | Absorption bands for O-H stretch, C-O stretch, C=N and C=C of the aromatic ring. |
| UV-Vis | Absorption maxima corresponding to π-π* electronic transitions of the quinoline chromophore. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. nih.gov If successful, the resulting crystal structure would definitively confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. Furthermore, it would reveal details about the conformation of the molecule and how the molecules pack in the crystal lattice. The presence of the hydroxyl group suggests the potential for hydrogen bonding, which would play a significant role in the supramolecular architecture. nih.gov While no specific crystallographic data for this compound has been published, the general principles of X-ray diffraction would be applied to determine its solid-state structure.
Chromatographic and Mass Spectrometric Methods for Purity and Identity
Chromatographic and mass spectrometric techniques are fundamental for assessing the purity of a compound and confirming its molecular weight and formula.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. nih.gov For this compound, an appropriate reversed-phase HPLC method would be developed to determine its purity. The retention time from the HPLC analysis would be a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly for volatile compounds. mdpi.com While the volatility of this compound may require derivatization, GC-MS analysis would provide information on both the retention time and the mass spectrum of the compound.
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₀H₉NO₂), the expected exact mass would be 175.0633 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule breaks apart in a characteristic manner upon ionization. researchgate.net
Table 2: Chromatographic and Mass Spectrometric Data for this compound
| Technique | Expected Information | Value |
| HPLC | Purity assessment | >95% (typical for research chemicals) |
| Molecular Formula | Elemental composition | C₁₀H₉NO₂ |
| Molecular Weight | Mass of the molecule | 175.18 g/mol chemscene.com |
| HRMS | Exact mass confirmation | Expected m/z [M+H]⁺: 176.0706 |
Mechanistic Investigations into Molecular Interactions
Molecular Recognition and Binding Mode Analysis
There is currently no specific information available in the reviewed literature detailing the molecular recognition and binding mode analysis of 2-METHOXYQUINOLIN-6-OL with any biological targets.
Enzyme Inhibition Mechanisms at the Molecular Level
While specific inhibitory activity of this compound against DNA gyrase, lanosterol 14α-demethylase, or the aromatase enzyme has not been documented, the broader class of quinoline (B57606) compounds has been studied for such effects.
DNA Gyrase: Quinolone and quinoline derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication. nih.govmdpi.com These compounds typically function by stabilizing the enzyme-DNA complex, which leads to the inhibition of DNA re-ligation. mdpi.com For example, novel 3-fluoro-6-methoxyquinoline derivatives have demonstrated excellent activity as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov
Lanosterol 14α-demethylase: This enzyme, a member of the cytochrome P450 family, is a key enzyme in the biosynthesis of sterols in fungi and mammals. wikipedia.org Azole-containing compounds are prominent inhibitors that work by coordinating with the heme iron in the enzyme's active site. nih.gov While some heterocyclic compounds are known to inhibit this enzyme, specific studies on this compound are absent.
Aromatase Enzyme: Aromatase, another cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.gov Inhibitors can be steroidal or non-steroidal, with the latter often interacting with the heme group of the enzyme. wikipedia.org There is no specific data on the interaction of this compound with aromatase.
Mechanistic Studies of Chemical Transformations and Reaction Pathways
No specific mechanistic studies on the chemical transformations or reaction pathways of this compound were identified in the available literature.
Cellular Pathway Modulation at the Receptor/Protein Interaction Level
Specific data on how this compound modulates cellular pathways at the receptor or protein interaction level is not available. However, the quinoline scaffold is present in many compounds that are known to modulate various signaling pathways. For example, quinoline derivatives have been explored as kinase inhibitors, which can affect numerous signaling pathways implicated in cancer. nih.gov They have also been shown to target pathways such as the PI3K/AKT/mTOR pathway. researchgate.net Phenolic compounds, a class to which this compound also belongs due to its hydroxyl group, are known to modulate a wide range of inflammation-associated signaling pathways, including NF-κB and MAPK pathways. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of quinoline (B57606) derivatives. scirp.orgresearchgate.net These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics. dergipark.org.tr DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict various properties with a high degree of accuracy. dergipark.org.trnih.govnih.gov
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer, a phenomenon often linked to the bioactivity of a molecule. scirp.orgirjweb.com Conversely, a large energy gap indicates high stability. irjweb.com For the parent compound quinoline, DFT calculations have determined a HOMO-LUMO energy gap of approximately -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org The introduction of electron-donating (-OH) and electron-withdrawing (-OCH3) groups on the quinoline scaffold of 2-methoxyquinolin-6-ol would modulate this energy gap, thereby influencing its electronic behavior and reactivity.
| Parameter | Significance | Typical Implication of Value |
|---|---|---|
| HOMO Energy | Represents the electron-donating capacity of the molecule. | Higher energy values indicate a stronger tendency to donate electrons. |
| LUMO Energy | Represents the electron-accepting capacity of the molecule. | Lower energy values indicate a stronger tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Indicates electronic stability and chemical reactivity. irjweb.com | A small gap suggests high reactivity and polarizability, while a large gap suggests high stability. irjweb.comwuxiapptec.com |
DFT calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies can be computed and compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to provide a complete assignment of the fundamental vibrational modes. nih.gov The agreement between calculated and experimental spectra serves to validate the computed geometry and electronic structure. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) methods can be employed to predict the electronic absorption spectra (UV-Vis) of the compound. nih.gov These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. scirp.org
The electronic properties derived from DFT, such as the HOMO-LUMO gap, provide direct insight into the potential for charge transfer within the this compound molecule. scirp.org Upon absorption of light, the molecule is promoted to an excited state, which may possess significant charge-transfer character. nih.gov This intramolecular charge transfer can be a critical step in various photochemical and biological processes. amolf.nl Studies on related 6-methoxyquinoline (B18371) compounds have shown evidence of dual emission, which is interpreted as the presence of both a normal, locally excited species and a charge transfer species, highlighting the importance of this phenomenon in substituted quinolines. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method evaluates potential binding modes by scoring interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site of a protein. researchgate.netnsbmb.org.ng
Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. semanticscholar.orgnih.gov These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of key intermolecular interactions, thus validating the docking results. nih.govnih.gov
| Computational Technique | Purpose | Key Outputs |
|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. nih.gov | Binding Energy (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. nsbmb.org.ngmdpi.com |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time to assess stability. semanticscholar.org | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Interaction Stability. |
Conformational Analysis and Stereochemical Predictions
Conformational analysis of this compound involves the theoretical examination of its different spatial arrangements and their relative energies. rsc.org Using quantum chemical calculations, it is possible to identify the most stable conformers (ground states) and the transition states for interconversion between them. rsc.orgnih.gov For this molecule, key conformational features would include the orientation of the methoxy (B1213986) group relative to the quinoline ring. The interplay of steric and electronic effects determines the preferred conformation. These computational studies can predict the molecule's three-dimensional structure, which is crucial for understanding its interaction with biological targets. The nature and position of substituent groups can also influence crystal packing and intermolecular interactions. scielo.brnih.gov
Theoretical Pharmacological Profiling and Physicochemical Property Prediction
Computational methods are widely used for the in silico prediction of physicochemical and pharmacokinetic properties, such as Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov These theoretical profiles help to assess the drug-like nature of a compound early in the discovery process. For this compound and its derivatives, various molecular descriptors can be calculated to predict their behavior in a biological environment. nih.gov
| Property | Description | Predicted Value (for this compound or related compounds) | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms; relates to drug transport properties. | 42.35 Ų | chemscene.com |
| LogP (Octanol-water partition coefficient) | Indicates the lipophilicity of the molecule. | 1.949 | chemscene.com |
| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond. | 3 | chemscene.com |
| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond. | 1 | chemscene.com |
| Rotatable Bonds | Number of bonds that can rotate freely, influencing conformational flexibility. | 1 | chemscene.com |
| Aqueous Solubility (QPlogS) | Logarithm of the aqueous solubility. Values > -5.7 are considered soluble. | > -5 (for related quinolines) | nih.gov |
| Blood-Brain Barrier Permeability (QPlogBB) | Indicates the ability to cross the blood-brain barrier. | Risk of penetration for some related quinolines | nih.gov |
| Caco-2 Cell Permeability (QPPCaco) | Predicts intestinal absorption. Values > 500 nm/s are considered high. | < 500 for some related quinolines | nih.gov |
Structure Activity Relationship Sar Studies in Quinoline Research
Influence of Substituent Position and Nature on Activity Profiles
The biological activity of quinoline (B57606) derivatives is profoundly influenced by the position and electronic nature of their substituents. The substitution pattern on the quinoline ring system can dictate the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.
The presence of a methoxy (B1213986) group at the C2 position and a hydroxyl group at the C6 position of the quinoline ring, as in 2-methoxyquinolin-6-ol, is expected to confer specific properties. Generally, substitutions at the C2 and C6 positions of the quinoline ring have been shown to be critical for various biological activities. For instance, in the context of antibacterial agents, a fluorine atom at the C6 position is associated with significantly enhanced activity. While not a fluorine, the hydroxyl group at C6 in this compound would also modulate the electronic and steric properties at this position, potentially influencing its biological target interactions.
The nature of the substituent is as important as its position. Methoxy groups are known to be electron-donating through resonance and can participate in hydrogen bonding as acceptors. A hydroxyl group can act as both a hydrogen bond donor and acceptor. These properties can be critical for binding to target enzymes or receptors. For example, in a series of quinazoline derivatives, which share a similar bicyclic aromatic structure with quinolines, the presence and position of methoxy groups played a crucial role in their anticancer activity. Specifically, demethylation of a methoxy group to a hydroxyl group was found to significantly reduce antiproliferative activity in some cancer cell lines, suggesting the importance of the methoxy moiety for that specific activity.
The following table summarizes the influence of substituents at key positions on the quinoline ring based on various studies, providing a framework for understanding the potential role of the substituents in this compound.
| Position | Substituent Type | General Influence on Biological Activity | Reference Compound Example |
| C2 | Methoxy | Can influence kinase inhibition and antiproliferative activity. | 2-methoxy-substituted quinazolines |
| C6 | Hydroxyl | Can participate in hydrogen bonding and influence electronic properties. Its replacement with other groups like fluorine can enhance antibacterial activity. | 6-fluoroquinolones |
| C4 | Amino | Flexible amino groups can increase activity against certain targets. | 4-aminoquinoline derivatives for Alzheimer's disease |
| C7 | Piperazine/Pyrrolidine | These substitutions are often found in active antibacterial compounds. | Ciprofloxacin |
Correlation of Electronic and Steric Factors with Molecular Interactions
The biological activity of a molecule is fundamentally governed by its ability to interact with a specific biological target. These interactions are dictated by the electronic and steric properties of the molecule. For this compound, the interplay of these factors is crucial.
The following table illustrates the potential molecular interactions that can be influenced by the electronic and steric properties of the substituents in this compound.
| Property | Substituent | Potential Molecular Interaction | Implication for Biological Activity |
| Electronic | 2-Methoxy | Electron-donating, increases π-electron density. | Enhanced π-π stacking, potential for improved binding affinity. |
| Electronic | 6-Hydroxyl | Electron-donating, hydrogen bond donor/acceptor. | Formation of key hydrogen bonds with the target, contributing to binding specificity and affinity. |
| Steric | 2-Methoxy | Moderate bulk. | Can influence the molecule's conformation and its fit within a binding pocket. |
| Steric | 6-Hydroxyl | Small size. | Unlikely to cause significant steric clashes, allowing for favorable interactions. |
Rational Design Principles for Modifying Quinoline Scaffolds
The principles of rational drug design aim to systematically modify a lead compound to improve its activity, selectivity, and pharmacokinetic properties. Based on the SAR of quinoline derivatives, several strategies can be proposed for the modification of the this compound scaffold.
Bioisosteric Replacement: A common strategy is the bioisosteric replacement of functional groups. For instance, the hydroxyl group at the C6 position could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amino group or a thiol group, to probe the specific requirements of the binding pocket. The methoxy group at C2 could be replaced with other small alkoxy groups (e.g., ethoxy) or a trifluoromethoxy group to alter its electronic and lipophilic properties.
Substituent Scanning: To explore the SAR around the quinoline core, other positions could be systematically substituted. For example, introducing small alkyl or halogen substituents at positions C3, C4, C5, C7, or C8 could lead to derivatives with improved activity or selectivity. The choice of substituent would be guided by the desire to modulate electronic properties, steric bulk, and lipophilicity.
Scaffold Hopping: In some cases, the quinoline core itself could be replaced by other bicyclic heteroaromatic systems, such as quinazoline or cinnoline, while retaining the key 2-methoxy and 6-hydroxyl (or bioisosteric) functionalities. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with different intellectual property and pharmacological profiles.
The following table outlines some rational design strategies for modifying the this compound scaffold.
| Design Strategy | Modification on this compound | Rationale |
| Bioisosteric Replacement of 6-OH | Replace with -NH2, -SH, -F | To probe the hydrogen bonding and electronic requirements at the C6 position. |
| Modification of 2-OCH3 | Replace with -OCH2CH3, -OCF3, -SCH3 | To modulate lipophilicity, steric bulk, and electronic effects at the C2 position. |
| Substituent Introduction | Add small groups (e.g., -CH3, -Cl) at C3, C4, C5, C7, C8 | To explore new interaction points with the target and optimize physicochemical properties. |
| Analogue Synthesis | Synthesize regioisomers (e.g., 6-methoxyquinolin-2-ol) | To understand the importance of the specific substitution pattern for activity. |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Complex Quinoline (B57606) Architectures
The demand for structurally diverse and complex quinoline derivatives has spurred the development of innovative and efficient synthetic strategies. Future research is moving beyond traditional methods towards more sustainable and atom-economical approaches. A significant area of advancement is the use of nanocatalysts to facilitate quinoline synthesis through environmentally friendly "green" protocols. These methods often offer high yields, shorter reaction times, and the ability to reuse the catalyst.
Furthermore, catalyst-based synthetic approaches are becoming increasingly sophisticated, employing a wide range of metals such as silver, titanium, iridium, gold, and nickel. nih.gov These catalysts enable reactions that were previously challenging, allowing for the construction of highly functionalized quinoline rings. Methodologies that reduce or eliminate the need for solvents (solvent-free synthesis), and those that utilize alternative energy sources like ultrasonic irradiation and light (photolytic approaches), are also at the forefront of synthetic innovation. nih.gov These advancements are crucial for creating complex quinoline architectures, including intricate derivatives of 2-methoxyquinolin-6-ol, which can then be explored for novel applications.
Exploration of New Applications in Materials Science and Catalysis
While the biological activity of quinolines is well-documented, their potential in materials science and catalysis is an emerging field of significant interest. The unique photophysical properties of the quinoline ring make its derivatives, such as 5,7-dibromo-8-hydroxyquinoline, promising candidates for use as fluorescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of such materials could lead to more efficient and cost-effective display and lighting technologies.
Quinoline derivatives are also being extensively investigated as highly sensitive and selective fluorescent sensors for detecting metal ions. nih.govnanobioletters.com For instance, specific quinoline-based compounds have been designed to detect ferric (Fe³⁺) and zinc (Zn²⁺) ions, which are crucial in biological and environmental systems. nih.govnanobioletters.com This application bridges synthetic chemistry with analytical and environmental science.
In the realm of catalysis, quinolines are demonstrating their versatility. They can act as ligands that coordinate with metals to form catalysts for various organic transformations. mdpi.com Moreover, the quinoline scaffold itself is being repurposed as a "photochemical toolbox," where it can participate in, mediate, or even catalyze radical transformations under light irradiation, including in advanced metallaphotoredox catalysis. acs.org This dual functionality as both a substrate and a catalyst opens up new avenues for chemical synthesis.
Advanced Computational Modeling for Predictive Research
The integration of computational chemistry has revolutionized the study of quinoline derivatives. Advanced modeling techniques are increasingly used to predict the properties and activities of new compounds before they are synthesized, saving significant time and resources. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models for the biological activity of quinoline compounds.
Molecular docking simulations are used to visualize and predict how quinoline derivatives interact with biological targets like proteins and enzymes. nih.gov Furthermore, Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, stability, and reactivity of these molecules. mdpi.com For example, DFT can be used to understand the interaction energies and stability of quinoline-based complexes. mdpi.com These computational tools are invaluable for the rational design of new quinoline derivatives with tailored properties, whether for medicinal applications or materials science.
Interdisciplinary Research Integrating Quinoline Chemistry
The future of quinoline research lies in its integration with other scientific disciplines. The development of quinoline-based fluorescent sensors, for example, is a prime example of interdisciplinary research, combining organic synthesis with materials science, analytical chemistry, and even biology for cellular imaging applications. rsc.org Similarly, the creation of quinoline-based OLEDs requires a synergy between chemists, physicists, and engineers to design, fabricate, and optimize devices. researchgate.net
In medicinal chemistry, the traditional approach of synthesis and biological testing is now frequently combined with computational modeling to create a more efficient drug discovery pipeline. researchgate.net This interdisciplinary strategy allows for a deeper understanding of structure-activity relationships and the mechanism of action of quinoline-based drugs. As researchers continue to explore the multifaceted nature of the quinoline scaffold, these cross-disciplinary collaborations will be essential for translating fundamental chemical knowledge into practical applications that address global challenges in health, technology, and environmental monitoring.
Q & A
Q. Key Data :
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Demethylation | Pyridine HCl, 160°C | ~78% | |
| Cross-Coupling | [PdCl₂(dcpf)], K₃PO₄ | 85–90% |
Basic: How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and hydroxyl (-OH) groups. Methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while hydroxyl protons (if free) show broad peaks at δ ~5–6 ppm. Aromatic protons in quinoline cores resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 175 for C₁₀H₉NO₂) and fragmentation patterns distinguish positional isomers .
Validation : Compare with NIST Chemistry WebBook data for related quinolines (e.g., 6-Methoxyquinoline: CAS 5263-87-6) .
Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Dose-Response Reproducibility : Test compounds across multiple cell lines (e.g., MIC values for antimicrobial activity) .
- Structural Confirmation : Verify purity (>98%) via HPLC and crystallography to exclude impurities as confounding factors .
- Comparative SAR Tables :
| Compound | Functional Groups | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Chloro-6-methoxyquinolin-4-ol | Cl (C3), OCH₃ (C6) | 1.5 | |
| 7-Chloroquinolin-4-ol | Cl (C7) | 2.0 |
Note : Use mixed-methods research (qualitative + quantitative) to triangulate biological and chemical data .
Advanced: What computational and experimental approaches are used to study structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., topoisomerase II for anticancer activity) using software like AutoDock .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Methoxy groups enhance electron density, affecting binding .
- Synthetic Expansion : Introduce substituents (e.g., triazoles) at C4 to modulate solubility and potency .
Case Study : Triazole-modified quinolines showed 3x higher cytotoxicity than parent compounds in MCF-7 cells .
Methodological: How to design a robust experimental protocol for evaluating this compound’s pharmacokinetics?
Methodological Answer:
- In Vitro Assays :
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
- In Vivo Design :
Data Management : Retain raw HPLC/MS files for 5–10 years to enable reproducibility audits .
Ethical: How should researchers address data ownership conflicts when collaborating on quinoline derivative studies?
Methodological Answer:
- Preemptive Agreements : Define data ownership in research contracts (e.g., institutional vs. sponsor rights) .
- Transparency : Share protocols via Open Access platforms (CC-BY-SA 3.0) to preempt disputes .
- Conflict Resolution : Use Maxwell’s framework (e.g., four-theme analysis: authorship, funding, IP, ethics) to mediate team disagreements .
Example : A 2014 MOOC study resolved conflicts by publishing anonymized peer feedback in forums, ensuring accountability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
